molecular formula C15H19N3O3S B11628412 Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Cat. No.: B11628412
M. Wt: 321.4 g/mol
InChI Key: IVUGBWFOMFNAFV-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dimethylamino group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions to form the oxadiazole core. The dimethylamino group can be introduced through nucleophilic substitution reactions, while the sulfanyl acetate moiety is often added via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE can undergo a variety of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for versatile chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound has been investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring, which can exhibit strong fluorescence properties. This makes it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE has shown promise as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for these high-tech applications.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound shares the thiophene and diphenylamino groups but differs in the presence of the malononitrile moiety.

    Imidazole-containing compounds: These compounds feature a five-membered ring with nitrogen atoms, similar to the oxadiazole ring in PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE.

Uniqueness

The uniqueness of PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

propan-2-yl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C15H19N3O3S/c1-10(2)20-13(19)9-22-15-17-16-14(21-15)11-5-7-12(8-6-11)18(3)4/h5-8,10H,9H2,1-4H3

InChI Key

IVUGBWFOMFNAFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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